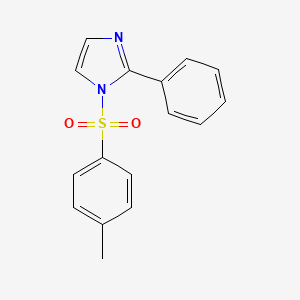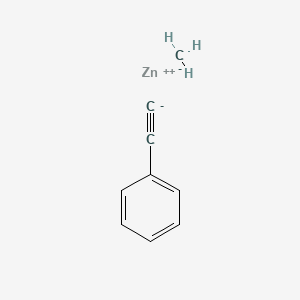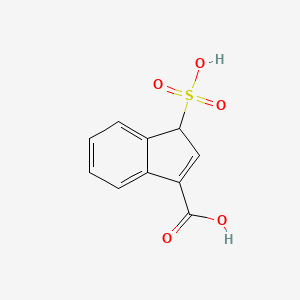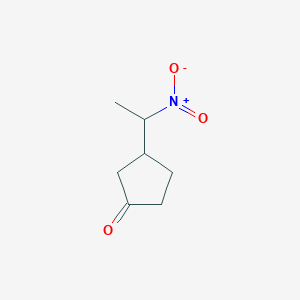
Bis(benzyloxy)(chloromethyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzyloxy)(chloromethyl)methylsilane is an organosilicon compound characterized by the presence of two benzyloxy groups, a chloromethyl group, and a methyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzyloxy)(chloromethyl)methylsilane typically involves the reaction of chloromethylmethylsilane with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The general reaction scheme is as follows:
ClCH2MeSiCl+2PhCH2OH→ClCH2MeSi(OCH2Ph)2+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives under appropriate conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidomethyl, cyanomethyl, or thiomethyl derivatives can be formed.
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Reduction Products: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(benzyloxy)(chloromethyl)methylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds and as a protecting group for alcohols.
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins with enhanced properties.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Catalysis: The compound is employed in the development of catalysts for various organic transformations.
Wirkmechanismus
The mechanism of action of bis(benzyloxy)(chloromethyl)methylsilane in chemical reactions involves the activation of the silicon atom through the electron-withdrawing effects of the benzyloxy and chloromethyl groups. This activation facilitates nucleophilic attack on the silicon center, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Bis(benzyloxy)methylsilane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylmethylsilane: Lacks the benzyloxy groups, resulting in different reactivity and applications.
Bis(benzyloxy)(methyl)methylsilane: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical behavior.
Uniqueness: Bis(benzyloxy)(chloromethyl)methylsilane is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
138380-14-0 |
|---|---|
Molekularformel |
C16H19ClO2Si |
Molekulargewicht |
306.86 g/mol |
IUPAC-Name |
chloromethyl-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C16H19ClO2Si/c1-20(14-17,18-12-15-8-4-2-5-9-15)19-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChI-Schlüssel |
ZQBNKFJMMIJMPU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCl)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)


![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)


![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)





![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-2-iodo-](/img/structure/B14279050.png)
